5-Cyclobutylpyrimidine-4,6-diol
Description
5-Cyclobutylpyrimidine-4,6-diol is a pyrimidine derivative characterized by a cyclobutyl substituent at the 5-position and hydroxyl groups at the 4- and 6-positions. Pyrimidine derivatives are widely studied for their roles in medicinal chemistry and materials science due to their hydrogen-bonding capacity, aromaticity, and tunable substituent effects .
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
5-cyclobutyl-4-hydroxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H10N2O2/c11-7-6(5-2-1-3-5)8(12)10-4-9-7/h4-5H,1-3H2,(H2,9,10,11,12) |
InChI Key |
JEDPBMATZKIXIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=C(N=CNC2=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclobutylpyrimidine-4,6-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutylamine with a suitable pyrimidine precursor in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of 5-Cyclobutylpyrimidine-4,6-diol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
5-Cyclobutylpyrimidine-4,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or halogenated derivatives.
Scientific Research Applications
5-Cyclobutylpyrimidine-4,6-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Cyclobutylpyrimidine-4,6-diol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, binding to receptors, or interfering with nucleic acid synthesis. Detailed studies on its molecular targets and pathways are essential to understand its full range of biological effects .
Comparison with Similar Compounds
Data Table: Comparative Analysis of Pyrimidine Derivatives
*Note: Properties of 5-Cyclobutylpyrimidine-4,6-diol are inferred from structural analogs.
Biological Activity
5-Cyclobutylpyrimidine-4,6-diol is a heterocyclic organic compound notable for its structural features, which include a pyrimidine ring substituted with a cyclobutyl group and hydroxyl groups at the 4 and 6 positions. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antiviral and antitumor applications. This article delves into the biological activity of 5-cyclobutylpyrimidine-4,6-diol, exploring its mechanisms of action, pharmacological properties, and relevant case studies.
Structural Characteristics
The unique structure of 5-cyclobutylpyrimidine-4,6-diol contributes to its biological activity. The cyclobutyl substituent introduces strain and steric effects that can influence the compound's reactivity and interactions with biological targets. The chemical formula is CHNO.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Fluoropyrimidine-4,6-diol | Fluorine substitution at position 5 | Antiviral and anticancer properties |
| 5-Chloropyrimidine-4,6-diol | Chlorine substitution at position 5 | Antimicrobial activity |
| 5-Methylpyrimidine-4,6-diol | Methyl group at position 5 | Potential anticancer effects |
| 5-Cyclobutylpyrimidine-4,6-diol | Cyclobutyl substituent | Unique steric effects influencing activity |
Antitumor Effects
The antitumor properties of 5-cyclobutylpyrimidine-4,6-diol stem from its ability to affect cell cycle regulation and apoptosis in cancer cells. Similar compounds have been observed to induce apoptosis through the activation of tumor suppressor genes and the down-regulation of oncogenes. Research suggests that this compound may also enhance the sensitivity of cancer cells to chemotherapeutic agents by modulating DNA repair mechanisms .
The biological activity of 5-cyclobutylpyrimidine-4,6-diol may involve several mechanisms:
- Inhibition of DNA Repair : The compound may interfere with DNA repair pathways critical for maintaining genomic integrity in cancer cells .
- Gene Expression Modulation : Exposure to compounds like 5-cyclobutylpyrimidine-4,6-diol can lead to time- and concentration-dependent changes in gene expression related to cell survival and apoptosis .
- Interaction with Enzymes : The unique structural features may allow the compound to bind effectively to specific enzymes involved in viral replication or tumor growth.
Study on Gene Expression Changes
A study examining the effects of similar pyrimidine derivatives on human cell lines demonstrated significant alterations in gene expression profiles following exposure. The research highlighted how these compounds could modulate genes involved in xenobiotic metabolism and stress responses, suggesting potential therapeutic applications for 5-cyclobutylpyrimidine-4,6-diol in oncology .
In Vivo Efficacy
While specific in vivo studies on 5-cyclobutylpyrimidine-4,6-diol are scarce, related compounds have shown efficacy in animal models for various cancers. These studies often focus on tumor size reduction and overall survival rates, providing a framework for future research on this compound's potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
